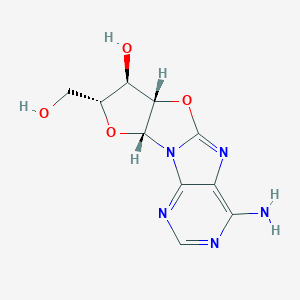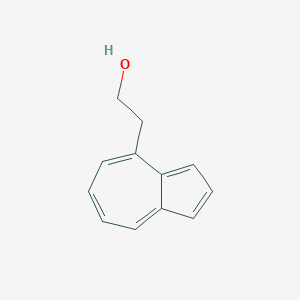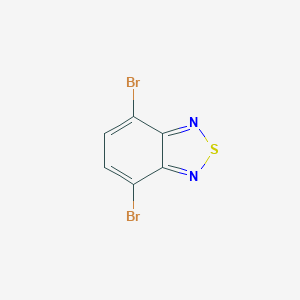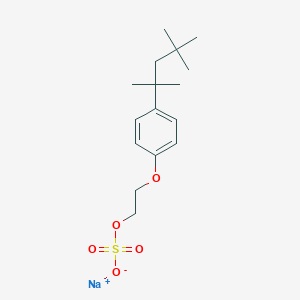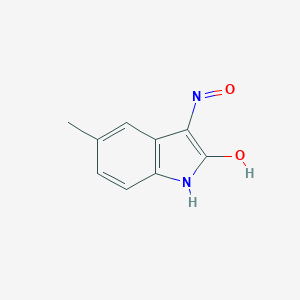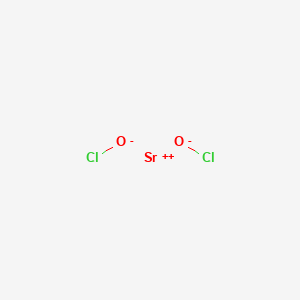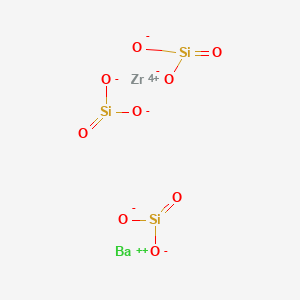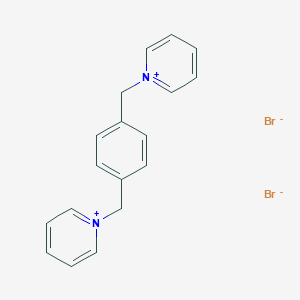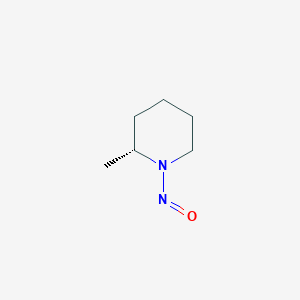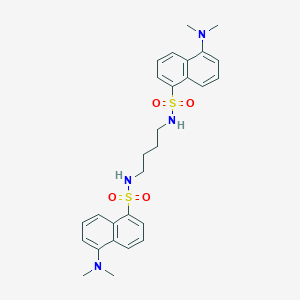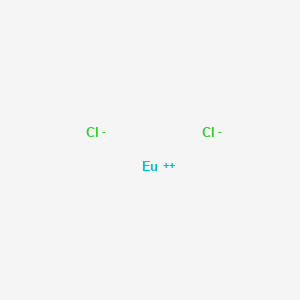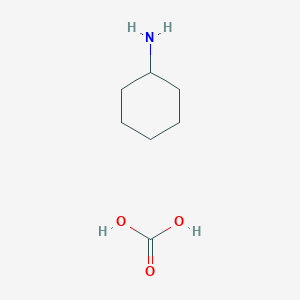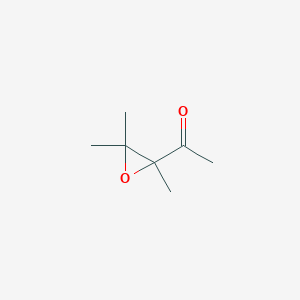
1-(Trimethyloxiranyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethyloxiranyl)ethanone, also known as TMOE, is a chemical compound that has been synthesized and studied for its potential applications in various fields of science. The compound has a unique structure that makes it interesting for researchers to explore its properties and potential uses.
Mécanisme D'action
The mechanism of action of 1-(Trimethyloxiranyl)ethanone is not fully understood. However, it is believed that 1-(Trimethyloxiranyl)ethanone works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties that may help to protect against oxidative stress.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(Trimethyloxiranyl)ethanone has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 1-(Trimethyloxiranyl)ethanone has been shown to have anti-inflammatory properties and may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(Trimethyloxiranyl)ethanone is its unique structure, which makes it interesting for researchers to study. It is also relatively easy to synthesize, which makes it accessible for researchers to use in their experiments. However, one of the limitations of 1-(Trimethyloxiranyl)ethanone is its potential toxicity. It is important for researchers to use caution when handling 1-(Trimethyloxiranyl)ethanone and to take appropriate safety precautions.
Orientations Futures
There are many future directions for research on 1-(Trimethyloxiranyl)ethanone. One area of research is in the development of new drugs that are based on the structure of 1-(Trimethyloxiranyl)ethanone. Another area of research is in the study of the mechanism of action of 1-(Trimethyloxiranyl)ethanone. Further studies are needed to fully understand how 1-(Trimethyloxiranyl)ethanone works and how it can be used to treat various diseases. Additionally, studies are needed to determine the safety and toxicity of 1-(Trimethyloxiranyl)ethanone and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(Trimethyloxiranyl)ethanone involves the reaction of ethyl oxirane-2-carboxylate with trimethylsilyl chloride in the presence of a base. The reaction takes place at room temperature and yields 1-(Trimethyloxiranyl)ethanone as a colorless liquid. The purity of the final product can be confirmed using various analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
1-(Trimethyloxiranyl)ethanone has been studied for its potential applications in various fields of science. One of the major areas of research is in the development of new drugs. 1-(Trimethyloxiranyl)ethanone has been shown to have antitumor activity and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
15120-99-7 |
|---|---|
Nom du produit |
1-(Trimethyloxiranyl)ethanone |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-(2,3,3-trimethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)7(4)6(2,3)9-7/h1-4H3 |
Clé InChI |
WBHTXOSVODIGTN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(O1)(C)C)C |
SMILES canonique |
CC(=O)C1(C(O1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



